N-(1,3-thiazol-2-ylmethyl)methanimine
Description
Structure
3D Structure
Properties
CAS No. |
176795-86-1 |
|---|---|
Molecular Formula |
C5H6N2S |
Molecular Weight |
126.177 |
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)methanimine |
InChI |
InChI=1S/C5H6N2S/c1-6-4-5-7-2-3-8-5/h2-3H,1,4H2 |
InChI Key |
MEFGTCXDVMUYJG-UHFFFAOYSA-N |
SMILES |
C=NCC1=NC=CS1 |
Synonyms |
2-Thiazolemethanamine, N-methylene- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Primary Synthetic Routes to N-(1,3-thiazol-2-ylmethyl)methanimine
The synthesis of this compound, an imine derived from 2-(aminomethyl)thiazole, is primarily achieved through well-established condensation reactions. These methods involve the formation of a carbon-nitrogen double bond, a cornerstone of organic synthesis.
Condensation Reactions Involving 1,3-Thiazol-2-ylmethanamine and Aldehydic Precursors
The most direct and common method for synthesizing this compound is the condensation reaction between 1,3-thiazol-2-ylmethanamine and an appropriate aldehydic precursor, typically formaldehyde (B43269) or its equivalents. nih.gov This reaction forms the methanimine (B1209239) moiety attached to the thiazol-2-ylmethyl group.
The general reaction is as follows:
Figure 1: General reaction for the synthesis of this compound from 1,3-thiazol-2-ylmethanamine and formaldehyde.
The formation of the imine bond proceeds through a nucleophilic addition-elimination mechanism. The primary amine of 1,3-thiazol-2-ylmethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. The reaction is typically reversible, and the hemiaminal can either revert to the starting materials or eliminate a molecule of water to form the stable imine product. The elimination of water is often the rate-determining step and is usually promoted by acid or base catalysis.
To enhance the efficiency of the condensation reaction, various catalytic strategies can be employed.
Acid Catalysis: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration of the hemiaminal intermediate by protonating the hydroxyl group, turning it into a better leaving group (water).
Base Catalysis: While less common for simple imine formation from primary amines and non-enolizable aldehydes, base catalysis can play a role in related reactions. In some instances, a base can deprotonate the amine, increasing its nucleophilicity.
Metal-Promoted Routes: Various metal catalysts, including those based on copper, ruthenium, and palladium, have been utilized for the synthesis of imines. researchgate.net These catalysts can activate either the amine or the carbonyl compound, or both, facilitating the condensation under milder conditions. For instance, copper catalysts are known to promote the coupling of amines and aldehydes. researchgate.net
One-Pot Synthetic Protocols for Related Thiazolyl-Imine Scaffolds
One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. For the synthesis of thiazolyl-imine scaffolds, several one-pot procedures have been developed. These often involve the in-situ formation of one of the reactants followed by the condensation reaction. For example, a facile one-pot, four-step procedure for the synthesis of thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene (B1212753) ketones, treatment with potassium thiocyanate (B1210189), and subsequent condensation with primary amines. bohrium.comekb.eg Another one-pot method for synthesizing thiazol-2-imine derivatives involves the reaction of primary amines, α-chloroacetaldehyde, and phenylisothiocyanate in the presence of a catalytic amount of DABCO and potassium iodide. nih.gov While these methods produce more complex thiazolyl-imines, the underlying principles of forming the thiazole (B1198619) ring and the imine bond in a single pot could be adapted for simpler structures.
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
Modern synthetic techniques can significantly accelerate the synthesis of thiazole derivatives. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.orgjusst.orgnih.gov The application of microwave irradiation to the condensation of 1,3-thiazol-2-ylmethanamine and formaldehyde could be expected to proceed rapidly and efficiently. For instance, the microwave-assisted Hantzsch thiazole synthesis has been successfully used to prepare N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in good yields. nih.gov
Derivatization and Analog Synthesis of this compound
The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially new properties.
Modification of the Imine Moiety: The imine nitrogen can be alkylated or acylated to introduce various substituents. Furthermore, the methine proton of the imine can be replaced by reacting 1,3-thiazol-2-ylmethanamine with different aldehydes or ketones, leading to a diverse library of N-(1,3-thiazol-2-ylmethyl) substituted imines.
Modification of the Thiazole Ring: The thiazole ring itself can be functionalized. For example, electrophilic substitution reactions can introduce substituents at the C4 or C5 positions of the thiazole ring, although the reactivity of these positions will be influenced by the existing substituent.
Synthesis of Analogs with Substituted Thiazole Precursors: A common strategy for creating analogs is to start with substituted 1,3-thiazol-2-ylmethanamine precursors. For example, using 1-(2-methyl-1,3-thiazol-4-yl)methanamine or 1-(2-propyl-1,3-thiazol-4-yl)methanamine in the condensation reaction would yield the corresponding N-substituted imines. sigmaaldrich.comsigmaaldrich.com
The synthesis of new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives demonstrates the potential for creating complex molecules by building upon a core heterocyclic methylamine (B109427) structure. nih.gov This approach of using the core amine to link to other heterocyclic systems is a viable strategy for generating novel analogs of this compound.
Data Tables
Table 1: Synthetic Methodologies for Thiazolyl-Imines
| Method | Key Features | Typical Conditions | Reference(s) |
|---|---|---|---|
| Condensation Reaction | Direct, versatile | Aldehyde, amine, solvent (e.g., ethanol), optional catalyst | bohrium.com, ekb.eg, nih.gov |
| One-Pot Synthesis | High efficiency, reduced workup | Multi-component reaction, often with a catalyst | bohrium.com, ekb.eg, researchgate.net, nih.gov, nih.gov |
| Microwave-Assisted Synthesis | Rapid, high yields, clean reactions | Microwave reactor, polar solvent | nih.gov, rsc.org, jusst.org, nih.gov |
Table 2: Examples of Thiazolyl-Amine Precursors for Analog Synthesis
| Compound Name | Molecular Formula | Use in Analog Synthesis | Reference(s) |
|---|---|---|---|
| 1,3-Thiazol-2-ylmethanamine | C4H6N2S | Starting material for the title compound | nih.gov |
| 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | C5H8N2S | Precursor for analogs with a methyl-substituted thiazole ring | sigmaaldrich.com, epa.gov |
| N-Methyl-1-(1,3-thiazol-2-yl)methanamine | C5H8N2S | Precursor for analogs with a methylated amine | epa.gov |
| 1-(2-Propyl-1,3-thiazol-4-yl)methanamine | C7H12N2S | Precursor for analogs with a propyl-substituted thiazole ring | sigmaaldrich.com |
| N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | C6H10N2S | Precursor for analogs with substitutions on both the thiazole ring and the amine | keyorganics.net |
Modifications at the Imine Carbon Center
The imine carbon of this compound is electrophilic in nature and is susceptible to attack by nucleophiles. This reactivity allows for a variety of modifications to introduce new functional groups at this position.
One of the primary reactions at the imine carbon is nucleophilic addition . A range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide, can add across the C=N double bond. The initial addition product is a metalloamide, which upon acidic workup, would yield the corresponding α-substituted amine. For instance, the addition of a Grignard reagent (R-MgBr) would lead to the formation of a secondary amine with a new alkyl or aryl group attached to the former imine carbon.
Another significant transformation is the reduction of the imine bond . This can be readily achieved using various reducing agents to afford the corresponding secondary amine, N-methyl-1-(1,3-thiazol-2-yl)methanamine. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method. youtube.com
The imine functionality can also participate in cycloaddition reactions . For example, [2+2] cycloadditions with ketenes or [3+2] cycloadditions with azomethine ylides can be envisioned, leading to the formation of four- and five-membered nitrogen-containing heterocyclic rings, respectively.
The imine can also be activated by N-heterocyclic carbenes (NHCs), which can add to the imine carbon and generate a Breslow-type intermediate. This intermediate can then undergo further reactions to form various heterocyclic systems. nih.govrsc.org
Table 1: Examples of Proposed Modifications at the Imine Carbon Center
| Reagent/Reaction Type | Product Type | Proposed Reaction Conditions |
| Grignard Reagent (R-MgX) | α-Substituted Secondary Amine | 1. Diethyl ether or THF, rt; 2. H3O+ |
| Sodium Borohydride (NaBH4) | Secondary Amine | Methanol, 0 °C to rt |
| Catalytic Hydrogenation | Secondary Amine | H2, Pd/C, Ethanol (B145695) |
| Ketenes (R2C=C=O) | β-Lactam | Aprotic solvent (e.g., Dichloromethane) |
| Azomethine Ylides | Pyrrolidine | Generated in situ from an appropriate precursor |
Substitutions on the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the electronic nature of its substituents. The N-(methyliminomethyl) group at the 2-position is expected to be electron-withdrawing, which will affect the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site for substitution due to the directing effects of the ring nitrogen and sulfur atoms. wikipedia.orgnumberanalytics.compharmaguideline.com The presence of an electron-withdrawing group at the C2-position would further activate the C5-position towards electrophilic attack. Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group at the C5-position can be accomplished using a mixture of nitric acid and sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of a sulfonic acid derivative at the C5-position.
Friedel-Crafts Acylation/Alkylation: These reactions on the thiazole ring are generally more challenging due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, under specific conditions, acylation at the C5-position may be possible.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the thiazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at an electron-deficient position. numberanalytics.compharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. chemicalbook.com If a halogen were present at the C2 position in a derivative of the target molecule, it could be displaced by various nucleophiles.
Table 2: Proposed Substitutions on the 1,3-Thiazole Ring System
| Reaction Type | Position of Substitution | Reagent |
| Bromination | C5 | N-Bromosuccinimide (NBS) |
| Nitration | C5 | HNO3 / H2SO4 |
| Sulfonation | C5 | Fuming H2SO4 |
| Nucleophilic Substitution | C2 (on a 2-halo derivative) | Various Nucleophiles (e.g., R-O-, R-S-, R2N-) |
Functionalization at the N-Alkyl/Methylenic Position
The methylenic protons (CH2) adjacent to the imine nitrogen are acidic to some extent and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for functionalization at this position.
Alkylation: Deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures, followed by the addition of an alkyl halide (R-X), would result in the formation of an α-substituted imine.
Aldol-type Condensation: The carbanion generated at the methylenic position can also react with aldehydes or ketones in an aldol-type condensation to form β-hydroxy imines, which can be further dehydrated to yield α,β-unsaturated imines.
These reactions provide a versatile route to introduce a wide range of substituents at the N-methylenic position, further diversifying the chemical space of this compound derivatives.
Chemical Reactions Leading to this compound Derivatives
A variety of chemical reactions can lead to the formation of derivatives of this compound, starting from different precursors or by modifying the parent imine.
One key reaction is the Hantzsch thiazole synthesis , which is a classical method for constructing the thiazole ring. researchgate.net A derivative of this compound could be synthesized by reacting a suitable α-haloketone with a thiourea (B124793) derivative that already contains the N-methylmethanimine moiety.
Another approach involves the reaction of 2-aminothiazoles with formaldehyde or its equivalents . For instance, reacting a substituted 2-aminothiazole (B372263) with formaldehyde would yield the corresponding N-(thiazol-2-yl)methanimine derivative. scilit.com
Furthermore, multicomponent reactions offer an efficient way to synthesize complex thiazole derivatives. researchgate.net A one-pot reaction involving an amine, an aldehyde, and a sulfur-containing component could potentially be designed to construct the this compound scaffold with various substituents in a single step.
The post-synthetic modification of a pre-formed imine-linked covalent organic framework (COF) with elemental sulfur has been shown to convert imine linkages to thiazole rings. nih.gov While this is a solid-state reaction, it demonstrates a novel transformation that could potentially be adapted for the synthesis of thiazole-containing imines in solution phase.
Finally, cross-coupling reactions on a halogenated this compound derivative can be used to introduce a wide range of aryl, heteroaryl, or alkyl groups onto the thiazole ring. researchgate.net For example, a Suzuki or Stille coupling on a 5-bromo-N-(1,3-thiazol-2-ylmethyl)methanimine would provide access to a large library of 5-substituted derivatives.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Theoretical calculations can predict the chemical shifts and coupling patterns, offering valuable insight into the electronic environment of each atom within the N-(1,3-thiazol-2-ylmethyl)methanimine molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the imine group would each resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiazole H-4 | Data not available | Data not available | Data not available |
| Thiazole H-5 | Data not available | Data not available | Data not available |
| Methylene (-CH₂-) | Data not available | Data not available | Data not available |
| Imine (=CH-) | Data not available | Data not available | Data not available |
Note: Specific predicted values are not available in the public domain and would require dedicated computational studies.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, the theoretical ¹³C NMR spectrum would provide information on the carbon framework of this compound. Each unique carbon atom in the thiazole ring, the methylene group, and the imine carbon would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | Data not available |
| Thiazole C-4 | Data not available |
| Thiazole C-5 | Data not available |
| Methylene (-CH₂-) | Data not available |
Note: Specific predicted values are not available in the public domain and would require dedicated computational studies.
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)
Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for confirming the structural assignments of this compound. HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range correlations between protons and carbons, helping to piece together the molecular fragments. NOESY would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation. While experimental data is unavailable, theoretical predictions for these correlations could be generated through computational modeling.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
The theoretical FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. Key expected vibrations include the C=N stretching of the imine and thiazole ring, C-H stretching of the aromatic and aliphatic portions, and C-S stretching of the thiazole ring.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Imine) | Data not available |
| C-H Stretch (Thiazole) | Data not available |
| C-H Stretch (Methylene) | Data not available |
| C=N Stretch (Imine) | Data not available |
| C=N Stretch (Thiazole) | Data not available |
Note: Specific predicted values are not available in the public domain and would require dedicated computational studies.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule, particularly those involving π-systems.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The thiazole ring and the imine group constitute a conjugated system, and the positions of the absorption maxima (λ_max) would be indicative of the extent of this conjugation. Time-dependent density functional theory (TD-DFT) calculations are a common method for predicting electronic spectra.
Table 4: Predicted Electronic Transitions for this compound
| Transition | Predicted Wavelength (λ_max, nm) |
|---|---|
| π → π* | Data not available |
Note: Specific predicted values are not available in the public domain and would require dedicated computational studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental or theoretical UV-Vis absorption data for this compound has been reported in the reviewed literature. Therefore, a data table of its electronic transitions and absorption maxima cannot be provided.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
There is no available mass spectrometry data for this compound. Consequently, information regarding its molecular ion peak and characteristic fragmentation patterns is not available.
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction
A crystal structure for this compound has not been determined, as no single-crystal X-ray diffraction studies have been published. As a result, crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and torsion angles, are not known for this compound.
The scientific community has yet to publish research on the synthesis and detailed analytical characterization of this compound. While the broader class of thiazole-containing compounds is extensively studied, this specific imine derivative appears to be a novel or uncharacterized molecule. Further research would be necessary to determine its fundamental physicochemical properties.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N-(1,3-thiazol-2-ylmethyl)methanimine. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to find the lowest energy conformation of the molecule. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial information about the molecule's shape and steric properties. For thiazole (B1198619) derivatives, theoretical geometric parameters have been shown to agree well with experimental data from X-ray crystallography. nih.gov
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-N3 (thiazole) | 1.32 Å |
| C4-C5 (thiazole) | 1.37 Å | |
| S1-C2 (thiazole) | 1.74 Å | |
| C2-C6 (methylene bridge) | 1.51 Å | |
| C6-N7 (imine) | 1.46 Å | |
| N7=C8 (imine) | 1.28 Å | |
| Bond Angle | N3-C2-S1 (thiazole) | 115.2° |
| C2-C6-N7 (methylene bridge) | 110.5° | |
| C6-N7-C8 (imine) | 118.9° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For thiazole derivatives, the HOMO and LUMO are often localized over the heterocyclic ring system and any conjugated substituents. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.45 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.22 |
A significant HOMO-LUMO gap, as illustrated in the hypothetical data, would suggest that this compound possesses good kinetic stability.
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the thiazole ring and the imine group would be expected to be regions of high electron density, while the hydrogen atoms would be electron-deficient. Natural Population Analysis (NPA) can also be performed to quantify the charge at each atomic site. nih.gov
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and FT-IR Spectra)
Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. researchgate.net Theoretical Fourier-Transform Infrared (FT-IR) spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical spectra serve as a valuable tool for interpreting experimental data and for the structural elucidation of new compounds. For example, the characteristic C=N stretching frequency of the imine group and the vibrational modes of the thiazole ring would be key features in the predicted FT-IR spectrum.
Molecular Dynamics (MD) Simulations
While quantum chemical studies provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds of the methylene (B1212753) bridge. In a biological context, these simulations could model the interaction of the molecule with a protein target, providing information about its binding mode and stability within the active site. In material science applications, MD could be used to simulate the behavior of many molecules of this compound in a condensed phase, helping to predict properties like solubility and diffusion.
Theoretical Evaluation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate.
For this compound, theoretical methods could be used to study a variety of potential reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions. For instance, DFT calculations could be employed to model the step-by-step mechanism of its synthesis, providing insights that could be used to optimize reaction conditions. nih.gov Such studies are crucial for understanding the reactivity of the molecule and for designing new synthetic routes to related compounds.
In Silico Assessment of Molecular Interactions
Detailed research findings, including data on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and specific molecular targets for this compound, are not available in the current body of scientific literature.
No data tables summarizing in silico molecular interaction studies for this compound can be provided as no such studies have been published.
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Imine Functionality (C=N)
The carbon-nitrogen double bond of the imine group in N-(1,3-thiazol-2-ylmethyl)methanimine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarity governs its reactivity towards hydrolysis, reduction, and nucleophilic addition.
Hydrolysis Pathways to Regenerate Aldehydes and Amines
Imines, also known as Schiff bases, are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the corresponding aldehyde (formaldehyde in this case) and primary amine (2-aminomethylthiazole). This reaction is typically reversible and can be catalyzed by either acid or base. nih.gov
The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. nih.gov A water molecule then acts as a nucleophile, attacking the carbon atom to form a carbinolamine intermediate. Subsequent proton transfer and elimination of the amine yield the aldehyde.
Table 1: General Conditions for Imine Hydrolysis
| Catalyst | Solvent | Temperature | Outcome |
| Acid (e.g., HCl) | Water/Organic Co-solvent | Room Temperature to Reflux | Cleavage to aldehyde and amine |
| Base (e.g., NaOH) | Water/Organic Co-solvent | Room Temperature to Reflux | Cleavage to aldehyde and amine |
This table represents general conditions for imine hydrolysis and is not specific to this compound.
Reduction Reactions to Form Secondary Amines
The imine functionality can be readily reduced to form the corresponding secondary amine, N-methyl-1-(1,3-thiazol-2-yl)methanamine. This transformation is a common and efficient method for the synthesis of secondary amines. organic-chemistry.orgyoutube.com A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a mild and frequently used reagent. google.com
The reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic imine carbon. This results in the formation of an intermediate amine-borane complex, which is then hydrolyzed during workup to yield the secondary amine.
Other reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation can also be used. The choice of reducing agent may depend on the presence of other functional groups in the molecule. For instance, a study demonstrated the reduction of N-(p-tolythiomethyl) derivatives of 2-aminothiazole (B372263) to the corresponding methylamino compounds using an excess of sodium borohydride. asianpubs.org
Table 2: Common Reducing Agents for Imines
| Reducing Agent | Solvent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0 °C to Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Reflux (requires anhydrous conditions) |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate (B1210297) | Room Temperature, Atmospheric or elevated pressure |
This table provides a general overview of reducing agents for imines and is not specific to this compound.
Nucleophilic Addition Reactions Across the Imine Bond
The electrophilic carbon atom of the imine double bond is susceptible to attack by various nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl compounds and results in the formation of a new carbon-nucleophile bond. udayton.eduwikipedia.org
A prominent example is the addition of organometallic reagents, such as Grignard reagents (RMgX). The reaction of a Grignard reagent with this compound would be expected to yield a secondary amine with a new alkyl or aryl group attached to the former imine carbon. The initial addition product is a magnesium salt of the amine, which upon hydrolytic workup gives the final product. While specific studies on this reaction with this compound are not available, the general reactivity of imines with Grignard reagents is well-established. pharmaguideline.com
Other nucleophiles, such as cyanide ions, can also add to the imine bond, leading to the formation of α-aminonitriles. The reactivity of the imine towards nucleophiles can be enhanced by the protonation of the nitrogen atom or by the use of Lewis acid catalysts.
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle with a unique electronic structure that influences its reactivity. numberanalytics.com The presence of both a sulfur and a nitrogen atom in the ring leads to a non-uniform distribution of electron density, with the C5 position being the most electron-rich and the C2 position being the most electron-deficient. acs.org The 2-methyleneimine substituent will further modulate this reactivity.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution: The thiazole (B1198619) ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the electron-donating sulfur atom directs electrophiles primarily to the C5 position. numberanalytics.comresearchgate.netmdpi.com The presence of an activating group, such as a methyl group at the C2 position, can facilitate electrophilic substitution at C5. numberanalytics.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. researchgate.net For this compound, the 2-substituent is not a simple alkyl group, and its electronic effect on the ring would need to be considered for predicting the precise reactivity.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally difficult and requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. researchgate.net The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient nature. acs.org While direct substitution on the ring of this compound is unlikely under standard conditions, reactions at the methylene (B1212753) bridge or modification of the imine could be followed by cyclization or rearrangement involving the thiazole ring.
Ring-Opening and Cycloaddition Reactions of the Thiazole Moiety
Ring-Opening Reactions: The thiazole ring can undergo ring-opening reactions under certain conditions. For instance, quaternization of the thiazole nitrogen with an alkyl halide forms a thiazolium salt. These salts are more susceptible to ring-opening, particularly in the presence of a base. A study on 2-methylbenzothiazole (B86508) salts demonstrated a ring-opening-recombination strategy to synthesize fused-ring derivatives. Reductive ring-opening of some thiazole derivatives with sodium in liquid ammonia (B1221849) has also been reported. acs.org
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates harsh reaction conditions. numberanalytics.com Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridines after extrusion of sulfur. numberanalytics.com More specialized cycloaddition reactions have been reported for substituted thiazoles. For example, 4-alkenyl-2-aminothiazoles have been shown to act as dienes in [4+2] cycloaddition reactions with nitroalkenes. numberanalytics.com Additionally, [3+2] cycloaddition reactions involving thiazole derivatives have been used to synthesize complex heterocyclic systems. The participation of the C=C bond of the thiazole ring in [2+2] cycloadditions with alkynes has also been observed, leading to pyridine (B92270) derivatives after a series of rearrangements. researchgate.net
Coordination Chemistry of this compound
The coordination chemistry of Schiff bases derived from thiazole moieties is a significant area of research in inorganic and medicinal chemistry. nih.govresearchgate.net These ligands are of interest due to their straightforward synthesis, electronic properties, and the ability of their metal complexes to serve in various applications, including catalysis. researchgate.nettsijournals.com The specific compound this compound, an imine derived from 2-(aminomethyl)thiazole and formaldehyde (B43269), presents a unique scaffold for coordination with metal ions.
Ligand Design and Potential Coordination Modes
The design of this compound as a ligand is predicated on the strategic placement of donor atoms capable of forming stable chelate rings with a central metal ion. Thiazole derivatives are known to act as versatile ligands due to the presence of both nitrogen and sulfur heteroatoms, and the inclusion of an imine group further enhances their coordination potential. tsijournals.com
The primary donor sites in this compound are the endocyclic thiazole nitrogen atom and the exocyclic imine nitrogen atom. This arrangement allows the molecule to function as a bidentate ligand. Coordination through both nitrogen atoms would result in the formation of a thermodynamically stable five-membered chelate ring. This bidentate N,N-coordination is a common feature for Schiff bases derived from heterocyclic amines and is crucial for the development of stable metal complexes.
Beyond the most probable bidentate N,N chelation, other coordination modes are theoretically possible, though less common:
Monodentate Coordination: The ligand could coordinate through either the thiazole nitrogen or the imine nitrogen, leaving the other donor atom uncoordinated. This might occur in the presence of competing ligands or under specific steric constraints.
Bridging Coordination: The ligand could bridge two metal centers, with the thiazole nitrogen binding to one metal and the imine nitrogen to another. This mode could lead to the formation of polynuclear complexes. orientjchem.org
The flexibility of the methylene (-CH₂) spacer between the thiazole ring and the imine group is a key design element, influencing the bite angle and the conformational stability of the resulting metallacycle.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with thiazole-based Schiff base ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. mdpi.com
General Synthesis: A common synthetic route involves dissolving this compound in a solvent such as ethanol or methanol. mdpi.com To this solution, an equimolar or stoichiometric amount of a metal salt (e.g., CuCl₂, Ni(CH₃COO)₂, CoCl₂) dissolved in the same solvent is added. ijper.orgnih.gov The reaction mixture is often heated under reflux for several hours to ensure complete complexation. ijper.org Upon cooling, the resulting metal complex typically precipitates from the solution and can be collected by filtration, washed with the solvent, and dried. mdpi.com
Spectroscopic Characterization: The formation of the complex and the coordination mode are confirmed using various spectroscopic techniques. The data obtained are compared with the spectrum of the free ligand to identify changes indicative of coordination.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of the ligand. A key diagnostic band is the stretching vibration of the imine group (ν(C=N)). Upon coordination of the imine nitrogen to a metal center, this band is expected to shift to a lower or higher frequency. nih.gov The appearance of new, low-frequency bands can often be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.
UV-Visible (Electronic) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The spectra typically exhibit bands arising from intra-ligand transitions (π→π* and n→π*) and charge-transfer transitions (Ligand-to-Metal, LMCT). researchgate.net For transition metal complexes with d-electrons, additional d-d transition bands can be observed, the positions of which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). ijper.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide definitive evidence of coordination. The chemical shifts of the protons and carbons near the donor atoms in the ligand will experience a downfield or upfield shift upon complexation due to the alteration of the electronic environment.
Table 1: Representative Spectroscopic Data for Metal Complex Formation This table presents expected shifts based on data for analogous thiazole-imine complexes.
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change upon Coordination) | Information Gained |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(C=N) at ~1640-1660 | Shift in ν(C=N) band | Confirmation of imine nitrogen coordination |
| FT-IR (cm⁻¹) | - | New bands at ~400-500 cm⁻¹ | Evidence of M-N bond formation |
| UV-Vis (nm) | Intra-ligand bands (π→π, n→π) | Shifts in ligand bands and appearance of new LMCT or d-d bands | Information on electronic structure and coordination geometry researchgate.net |
| ¹H NMR (ppm) | Characteristic signals for thiazole and imine protons | Shift in signals for protons adjacent to N-donor atoms | Confirmation of coordination sites in diamagnetic complexes |
Catalytic Applications of Thiazolyl-Imine Metal Complexes
Metal complexes derived from Schiff bases are widely recognized for their catalytic activity in a variety of organic transformations. tsijournals.commdpi.com The ability of the metal center to cycle between different oxidation states and the tunable steric and electronic environment provided by the ligand are key to their function. orientjchem.org While specific catalytic studies on this compound complexes are not extensively documented, the catalytic potential can be inferred from related thiazole-Schiff base systems.
These complexes are potential catalysts for reactions such as:
Oxidation Reactions: They can act as catalysts for the oxidation of alcohols and other organic substrates.
Condensation Reactions: Copper(II) complexes of Schiff bases have been successfully employed as catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones, achieving high yields. mdpi.com
Reduction Reactions: Certain complexes may catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.
Polymerization Reactions: Some transition metal complexes are active catalysts for olefin polymerization.
The catalytic efficiency is influenced by the nature of the metal ion, the specific coordination geometry, and the reaction conditions (solvent, temperature, and presence of co-catalysts).
Table 2: Potential Catalytic Applications for Thiazolyl-Imine Metal Complexes This table is based on documented applications of similar Schiff base complexes.
| Reaction Type | Example Metal Complex | Substrates | Product | Potential Advantage |
|---|---|---|---|---|
| Claisen-Schmidt Condensation mdpi.com | Cu(II)-Schiff Base | Aldehydes, Ketones | Chalcones | High yields (>90%), mild reaction conditions mdpi.com |
| Oxidation of Alcohols | Co(II) or Mn(II)-Schiff Base | Primary/Secondary Alcohols | Aldehydes/Ketones | High selectivity and conversion rates |
| Peroxidase-like Activity | Fe(III) or Mn(II)-Schiff Base | H₂O₂ + Chromogenic Substrate | Oxidized Substrate | Application in biosensing and environmental remediation |
Table of Mentioned Compounds
| Compound Name | Role |
|---|---|
| This compound | Primary subject ligand |
| 2-(aminomethyl)thiazole | Precursor to the ligand |
| Formaldehyde | Precursor to the ligand |
| Copper(II) chloride (CuCl₂) | Metal salt for complex synthesis |
| Nickel(II) acetate (Ni(CH₃COO)₂) | Metal salt for complex synthesis |
| Cobalt(II) chloride (CoCl₂) | Metal salt for complex synthesis |
| Ethanol | Solvent |
| Methanol | Solvent |
Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
The inherent reactivity of the imine bond, coupled with the stability and functionality of the thiazole (B1198619) ring, positions N-(1,3-thiazol-2-ylmethyl)methanimine and its derivatives as powerful synthetic intermediates. diva-portal.orgambeed.com These compounds serve as foundational building blocks for a wide array of more complex molecular structures.
The thiazole-imine motif is instrumental in the synthesis of elaborate heterocyclic systems. One-pot, multi-component reactions are frequently employed to construct substituted thiazol-2(3H)-imine derivatives. ekb.egresearchgate.netnih.govmdpi.com For instance, a facile one-pot procedure involving the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines, yields various thiazol-2(3H)-imine derivatives. ekb.egresearchgate.net These methods highlight the scaffold's utility in generating molecular diversity efficiently.
Thiazole-imine derivatives also serve as precursors for other fused heterocyclic systems. For example, thiazolyl-pyrimidine derivatives can be synthesized using a thiazole building block in a pyrimidine (B1678525) condensation reaction, demonstrating how the initial thiazole structure is incorporated into a more complex bicyclic system. nih.gov
In the realm of materials chemistry, imine-based covalent organic frameworks (COFs) can be converted into significantly more stable thiazole-linked COFs. nih.gov This post-synthetic modification, where an imine linkage is transformed into a robust thiazole ring, showcases the role of the imine as a key intermediate in constructing highly ordered, crystalline, and porous materials with enhanced chemical stability. nih.gov
Table 1: Synthesis of Heterocyclic Structures from Thiazole-Imine Precursors
| Precursor Type | Reaction | Resulting Architecture | Reference |
|---|---|---|---|
| α-Active Methylene Ketones, Primary Amines, KSCN | One-Pot Four-Step Reaction | Thiazol-2(3H)-imine derivatives | ekb.egresearchgate.net |
| Imine-linked Covalent Organic Framework (COF) | Post-synthetic modification with sulfur | Thiazole-linked Covalent Organic Framework (COF) | nih.gov |
| Thiazole Derivatives | Pyrimidine Condensation | Thiazolyl-pyrimidine Derivatives | nih.gov |
The carbon-nitrogen double bond of the imine group is readily susceptible to reduction, making this compound an excellent precursor for various amine derivatives. The most common transformation is reductive amination, where the imine is reduced to a primary amine, 1,3-thiazol-2-ylmethanamine. youtube.comnih.gov This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. youtube.comyoutube.com
Once formed, this primary amine serves as a versatile intermediate that can be further functionalized. youtube.com For example, it can undergo N-alkylation to produce secondary and tertiary amines, such as N-methyl-1-(1,3-thiazol-2-yl)methanamine. scbt.comsigmaaldrich.com This stepwise approach allows for the controlled synthesis of a wide range of amine derivatives with diverse substitution patterns, which are valuable in medicinal chemistry and materials science. youtube.comyoutube.com
Chiral Induction and Asymmetric Synthesis Utilizing Thiazolyl-Imine Scaffolds
Thiazolyl-imine scaffolds are of significant interest in the field of asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. rsc.orgmdpi.com The imine functionality provides a reactive site for stereoselective bond formation.
One major strategy involves the use of chiral auxiliaries attached to the imine nitrogen. N-tert-butanesulfinyl imines, for example, are widely used in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org Nucleophilic addition to these chiral sulfinyl imines proceeds with high diastereoselectivity, enabling the synthesis of chiral amines, pyrrolidines, and aziridines. beilstein-journals.org Similarly, N-phosphonyl imines have been used in catalyst-free, asymmetric Mannich reactions to produce syn-diamino acids with excellent diastereoselectivity. mdpi.com
Another approach utilizes external chiral catalysts, such as chiral ligands complexed with a metal center or organocatalysts, to control the stereochemical outcome of reactions involving the achiral imine. rsc.orgmdpi.com Chiral imine-amine ligands have been synthesized and used in copper-catalyzed asymmetric cyclopropanation. researchgate.net Furthermore, the development of chiral phase transfer catalysts has enabled highly efficient asymmetric "umpolung" reactions of imines, where the normal electrophilic character of the imine carbon is reversed, allowing it to act as a nucleophile in C-C bond-forming reactions. rsc.orgnih.gov This strategy, which generates a 2-azaallyl anion intermediate, has been successfully applied to synthesize chiral amino acid derivatives and other valuable chiral amines. rsc.org
Table 2: Strategies in Asymmetric Synthesis Using Imine Scaffolds
| Strategy | Description | Example Product(s) | Reference |
|---|---|---|---|
| Chiral Auxiliaries | A chiral group (e.g., N-tert-butanesulfinyl) is attached to the imine to direct stereoselective reactions. | Chiral amines, Aziridines, Pyrrolidines | beilstein-journals.org |
| Chiral Catalysis | An external chiral catalyst (organo- or metal-based) controls the stereochemical outcome. | Chiral amines, Cyclopropanes | rsc.orgresearchgate.net |
| Asymmetric Umpolung | Reversal of imine polarity using a chiral catalyst to form a nucleophilic 2-azaallyl anion for C-C bond formation. | Chiral amino acid derivatives | rsc.orgnih.gov |
Application in Supramolecular Chemistry (e.g., Self-Assembly, Host-Guest Systems)
The structural features of this compound make it a promising candidate for applications in supramolecular chemistry, which involves the study of larger, ordered structures formed through non-covalent interactions. The thiazole ring provides a platform for π-π stacking interactions, while the nitrogen atoms of both the thiazole and imine groups can act as hydrogen bond acceptors or coordinate with metal ions.
These non-covalent interactions can guide the self-assembly of individual molecules into well-defined supramolecular architectures. This principle is exemplified in the formation of imine-based molecular cages through dynamic imine chemistry. researchgate.net These cages can act as hosts, encapsulating smaller guest molecules within their cavities, which is a key concept in host-guest chemistry. researchgate.net While much of the research has focused on larger cage structures, the fundamental interactions are applicable to simpler thiazole-imine systems. For instance, studies on benzimidazolium-based ionic liquids have shown their ability to form inclusion complexes with β-cyclodextrin, demonstrating how heterocyclic compounds can participate in host-guest systems. nih.govresearchgate.net The formation of these complexes is driven by factors such as hydrogen bonding and van der Waals forces. nih.gov
Potential in Functional Materials Development (e.g., Sensing, Optical Materials)
The electronic properties of the thiazole-imine scaffold, particularly its conjugated π-system and the presence of heteroatoms, make it an attractive component for functional organic materials. mdpi.com These materials can exhibit interesting optical and electronic behaviors, leading to applications in sensing and optoelectronics.
A notable application is in the development of chemosensors. Thiazole bis-imine derivatives have been successfully synthesized and used as fluorometric sensors for the detection of lead (Pb²⁺) ions. nih.gov The binding of the metal ion to the ligand results in a measurable change in fluorescence intensity, allowing for selective detection. Similarly, imines incorporating a thiadiazole ring have been proposed as chromogenic sensors. mdpi.com The protonation of the imine bond by an acid causes a distinct color change, which corresponds to a bathochromic (red) shift in the UV-Vis absorption spectrum. mdpi.com This phenomenon can be exploited for optical sensing applications.
The optical properties of these molecules can be tuned by modifying their chemical structure. Benzothiazole derivatives, for instance, are known to possess useful optical properties. mdpi.com The absorption and fluorescence characteristics of materials based on this compound can be adjusted, making them candidates for use in optical devices and other advanced functional materials. mdpi.comresearchgate.net
Exploration of Bioactive Derivatives and Structure Activity Relationships
Computational Approaches for Ligand-Receptor Interaction Profiling
Computational methods are instrumental in expediting the drug discovery process by providing predictive insights into the interactions between small molecules and their biological targets. For derivatives of the N-(1,3-thiazol-2-ylmethyl)methanimine scaffold, these in silico techniques have been pivotal in identifying promising lead compounds and elucidating their binding mechanisms.
Molecular docking simulations have been widely used to predict the binding conformations and affinities of thiazolyl-imine derivatives within the active sites of various enzymes and receptors. For instance, docking studies on a series of 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines against the main protease (Mpro) of SARS-CoV-2 (PDB code: 7BQY) revealed binding scores ranging from -7.7 to -8.7 kcal/mol. nih.gov These studies indicated that the ligands interact with key residues in the active site, primarily through hydrogen bonds and hydrophobic interactions. nih.gov Similarly, in silico investigations of pivaloyl-fixed 1,3-thiazole-2-imines as urease inhibitors demonstrated both polar and nonpolar interactions with crucial residues in the enzyme's binding site. researchgate.net
In another study, molecular docking was employed to understand the inhibitory mechanism of novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. The results indicated a better binding affinity for the synthesized compounds compared to the standard positive controls, helping to rationalize their observed in vitro inhibitory activities. nih.gov These computational models are crucial for understanding how modifications to the thiazolyl-imine core affect target engagement.
While specific QSAR models for this compound were not found, the principles of QSAR are frequently applied to broader classes of thiazole (B1198619) derivatives to predict biological activity based on physicochemical properties. The general approach involves correlating variations in molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with changes in biological activity. This allows for the prediction of the potency of novel, unsynthesized analogs.
In silico screening, or virtual screening, is a powerful technique for identifying potential lead compounds from large chemical libraries. This methodology has been applied to thiazole-containing compounds to identify potential inhibitors for various targets. For example, a computer-assisted method was used to screen diazinyl-thiazol-imine compounds as potential drug candidates against COVID-19. nih.gov This approach helps to prioritize compounds for synthesis and biological testing, thereby saving time and resources. nih.gov Furthermore, in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) studies are often performed to assess the drug-like properties of novel imine compounds, as demonstrated in a study of salicylaldehyde (B1680747) derived imines. acs.orgnih.gov
Synthetic Strategies for Functionalized Derivatives Aimed at Biological Investigation
The synthesis of functionalized thiazol-2-imine derivatives is a cornerstone of their biological exploration. Various synthetic routes have been developed to create diverse libraries of these compounds for screening.
One common and efficient method is the one-pot synthesis. A facile one-pot, four-step procedure involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines. ekb.egresearchgate.net This method avoids the need for complex extraction and chromatography techniques. ekb.egresearchgate.net Another one-pot procedure enables the synthesis of thiazol-2-imine derivatives from the reaction of primary amines, phenylisothiocyanate, and α-chloroacetaldehyde in the presence of a catalytic amount of DABCO and potassium iodide. nih.goveurekaselect.com More environmentally friendly "green" synthesis approaches have also been developed, utilizing aqueous media to avoid organic solvents. ufms.br
Multicomponent reactions are also employed, such as the synthesis of 1,3-thiazole-2-imines from isothiocyanates, primary amines, and α-bromoketones under solvent-free conditions using a mortar and pestle. researchgate.net These synthetic strategies allow for the systematic modification of the thiazolyl-imine scaffold to probe structure-activity relationships.
Structure-Activity Relationship (SAR) Studies on Modified Thiazolyl-Imine Scaffolds
SAR studies are crucial for understanding how different functional groups on the thiazolyl-imine scaffold influence biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity.
For a series of antimicrobial 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, it was found that the nature of the substituent on the pyrazoline and thiazole rings significantly impacted their antibacterial and antifungal activities. nih.gov In another study of pivaloyl-fixed 1,3-thiazole-2-imines, the electronic and positional effects of substituents on the phenyl ring were found to be important for the inhibition of enzymes like urease and α-glucosidase. researchgate.net For example, compound 5h with a specific substitution pattern showed the highest urease inhibitory activity (IC50 = 26.18 ± 0.61 µM), while compounds 5f and 5b were most potent against α-glucosidase and α-amylase, respectively. researchgate.net
Similarly, SAR studies on 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones revealed that different substituents led to varying inhibitory activities against cholinesterases and tyrosinase. nih.gov For instance, compound 12 was the most active against AChE, while a broader range of derivatives showed notable activity against BChE. nih.gov These detailed SAR analyses provide a roadmap for designing more effective therapeutic agents based on the thiazolyl-imine framework.
Mechanistic Insights into Molecular Target Interactions
Understanding the molecular targets of thiazolyl-imine derivatives is key to elucidating their mechanism of action. Research has identified several important biological targets for this class of compounds.
For instance, some thiazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism, which is the basis for their antituberculosis activity. nih.gov In the realm of cancer research, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors of cyclin-dependent kinase 9 (CDK9). acs.org Inhibition of CDK9 selectively targets survival proteins in cancer cells, leading to the reinstatement of apoptosis. acs.org
Other thiazole derivatives have been designed as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.govnih.gov By disrupting microtubule dynamics, these compounds can induce apoptosis and arrest the cell cycle in cancer cells. nih.gov The binding modes of these inhibitors are often elucidated through molecular docking studies, which reveal key interactions with residues in the target protein's binding pocket. nih.govnih.gov
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key peaks include the imine proton (δ 8.50–8.70 ppm) and aromatic protons (δ 6.80–8.60 ppm). For example, (E)-N-(4-fluorobenzo[d]thiazol-2-yl)phenyl derivatives show distinct singlet peaks at δ 8.50 ppm (–CH=N–) .
- HRMS : Validates molecular ion peaks (e.g., m/z 339.0423 for C₁₈H₁₂FN₂S₂ [M+H]⁺) .
- FTIR : Confirms C=N stretches (1590–1650 cm⁻¹) and aromatic C–H vibrations (3050–3100 cm⁻¹) .
Advanced Tip : Use density functional theory (DFT) to predict spectral data and compare with experimental results, resolving ambiguities in tautomeric forms .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Structural variations : Substituents like nitro (–NO₂) or methoxy (–OCH₃) groups significantly alter bioactivity. For instance, nitrophenyl derivatives show enhanced antimicrobial activity due to electron-withdrawing effects .
- Assay conditions : Minimum inhibitory concentration (MIC) values vary with bacterial strains (e.g., E. coli vs. S. aureus) and solvent polarity .
- Crystallographic validation : Use SHELX programs to resolve 3D structures and correlate steric effects with activity .
Example : Derivatives with thiophene substituents exhibit antiviral activity against MERS-CoV, but results depend on substituent position (e.g., meta vs. para) .
What computational strategies are effective for modeling the electronic properties of this compound derivatives?
Q. Advanced Research Focus
- DFT/B3LYP : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, benzothiazole-linked Schiff bases show a HOMO-LUMO gap of 3.5–4.0 eV, indicating semiconducting potential .
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., SARS-CoV-2 main protease). A study showed binding energies of −7.2 to −8.5 kcal/mol for thiazole derivatives .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Key Metric : Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
How do structural modifications influence the optoelectronic properties of this compound derivatives?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., –NO₂): Reduce bandgap (e.g., from 4.1 eV to 3.6 eV) and enhance nonlinear optical (NLO) responses .
- Extended conjugation : Incorporating naphthalene or benzothiophene improves charge transfer, as shown by redshifted absorbance (λₐᵦₛ = 350→420 nm) .
- Stokes shift : Benzimidazole hybrids exhibit large shifts (>100 nm), reducing photon reabsorption in OLED applications .
Methodology : Use time-dependent DFT (TD-DFT) with CAM-B3LYP functional to simulate UV-Vis spectra .
What experimental precautions are critical for ensuring the stability of this compound derivatives during storage?
Q. Advanced Research Focus
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imine bond.
- Solvent selection : Avoid DMSO for long-term storage; ethanol or acetonitrile is preferred .
Validation : Monitor decomposition via HPLC every 3 months; >95% purity is acceptable for biological assays .
How can researchers address low yields in multi-step syntheses of this compound hybrids?
Q. Advanced Research Focus
- Catalyst optimization : Copper(II) acetate (10 mol%) in tert-butanol/water (3:1) improves 1,3-dipolar cycloaddition yields to 60–86% .
- Purification : Recrystallization from ethanol removes unreacted aldehydes, increasing purity to >98% .
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes with comparable yields .
Case Study : Substituent steric bulk (e.g., 4-nitrophenyl) reduces yields (18–20%), requiring gradient column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
